molecular formula C21H22NP B12100837 (R)-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine

(R)-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine

Cat. No.: B12100837
M. Wt: 319.4 g/mol
InChI Key: FDKXFWNTWXDTPN-UHFFFAOYSA-N
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Description

®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine typically involves the reaction of ®-2-(diphenylphosphino)benzaldehyde with N-methylethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which are then used to catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric purity .

Biology

The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes .

Medicine

In medicine, this compound is explored for its potential in drug development. Its chiral nature and ability to form stable complexes with metals make it a candidate for designing metal-based drugs and diagnostic agents .

Industry

Industrially, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is particularly valuable in the manufacture of chiral intermediates and active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine ligand acts as an electron donor, stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-1-(2-(diphenylphosphino)phenyl)-N-methylethanamine offers unique advantages in terms of its steric and electronic properties. Its ability to form highly stable complexes with transition metals makes it particularly effective in asymmetric catalysis. Additionally, its chiral nature allows for the selective formation of enantiomerically pure products, which is crucial in pharmaceutical synthesis .

Biological Activity

(R)-1-(2-(Diphenylphosphino)phenyl)-N-methylethanamine, a chiral phosphine ligand, plays a significant role in asymmetric synthesis and catalysis. Its unique structure allows for the formation of stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and potential therapeutic implications.

  • Molecular Formula : C21H22NP
  • Molecular Weight : Approximately 319.4 g/mol
  • Structural Features : The compound features a diphenylphosphanyl group attached to a phenyl ring, which enhances its catalytic properties.

Biological Activity Overview

While direct biological activity data specific to this compound is limited, phosphine ligands are known to influence biological pathways through their interactions with metal ions. These interactions can modulate enzyme activities and have implications in drug design.

Key Biological Activities:

  • Catalysis in Asymmetric Synthesis : The chiral nature of the ligand allows for the synthesis of enantiomerically enriched products, crucial in pharmaceutical applications.
  • Metal Ion Interactions : The ligand's ability to form stable complexes with metals such as palladium, platinum, and rhodium enhances its utility in catalyzing various reactions that may have biological relevance.

The biological activity of this compound primarily stems from its role as a ligand in metal-catalyzed reactions. These reactions can affect various biological processes:

  • Enzyme Modulation : By forming complexes with transition metals, the ligand can influence enzyme activities that are critical for metabolic pathways.
  • Pharmaceutical Applications : The compound's chirality is essential for developing drugs that require specific stereochemistry for efficacy.

Study 1: Asymmetric Synthesis Applications

Research has shown that phosphine ligands like this compound are effective in asymmetric catalysis. For instance, its application in the synthesis of chiral amines has demonstrated high enantioselectivity and yield, making it valuable in drug development processes.

Study 2: Interaction with Transition Metals

Studies involving transition metal complexes have indicated that this compound enhances the reactivity of palladium catalysts in cross-coupling reactions. This enhancement is attributed to the ligand's ability to stabilize the metal center, facilitating efficient catalytic cycles.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(S)-N-methyl-1-(2-(diphenylphosphanyl)phenyl)ethanamineStructureEnantiomeric form; used similarly in asymmetric catalysis.
(S)-(−)-1-(2-Diphenylphosphino-1-naphthyl)isoquinolineStructureExhibits different steric properties; effective in hydrosilylation reactions.
(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimineStructureFeatures an imine functional group; distinct reactivity profile.

The uniqueness of this compound lies in its specific chiral configuration and effectiveness as a ligand that enhances enantioselectivity compared to other similar compounds.

Properties

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-methylethanamine

InChI

InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3

InChI Key

FDKXFWNTWXDTPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC

Origin of Product

United States

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